molecular formula C13H12N6O3S2 B2633406 benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034379-56-9

benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2633406
M. Wt: 364.4
InChI Key: FXWIPKZLFOVVKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves the design and development of boron-based heterocycles as potential therapeutic agents . A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[c][1,2,5]thiadiazoles include substitution reactions followed by hydrolysis . The rapid reaction affords the air-, thermo-, and photostable product .

Scientific Research Applications

Photovoltaic Applications

Field

This application falls under the field of Material Science and Engineering , specifically in the development of photovoltaic materials .

Application Summary

Donor-acceptor-donor (D-A-D) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Methods of Application

The compound was synthesized by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles. The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .

Results or Outcomes

The structure of the newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .

Potential Hypoxia Inhibitors

Field

This application falls under the field of Medicinal Chemistry and Pharmacology , specifically in the development of anticancer agents .

Application Summary

Benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential. A new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were designed and synthesized as anticancer agents targeting tumor hypoxia .

Methods of Application

A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .

Results or Outcomes

This is the first example to develop boron-based hypoxia agents. The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .

Near-Infrared Emitters

Field

This application falls under the field of Material Science and Engineering , specifically in the development of organic light emitting diodes (OLEDs) .

Application Summary

Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and OLEDs . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .

Methods of Application

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .

Results or Outcomes

The structure of the newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry . It can be considered as a possible near-infrared emitter that can be used in NIR OLEDs design and other possible applications as an IR .

Anti-Cholinergic Characteristics

Field

This application falls under the field of Pharmacology , specifically in the development of anti-amnesic agents .

Application Summary

Benzo[c][1,2,5]thiadiazole was also explored for anti-cholinergic characteristics by many researchers .

Methods of Application

The results revealed that 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) demonstrated acetylcholinesterase (AChE) inhibitory activity while new arylsulfanyl-benzo-2,1,3-thiadiazoles display anti-amnesic activity .

Results or Outcomes

The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .

Future Directions

The future directions for research on benzo[c][1,2,5]thiadiazoles involve their development as potential therapeutic agents, particularly as anticancer agents targeting tumor hypoxia . This is a promising area of research, but more studies are needed to fully understand their potential.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S2/c1-18-7-14-15-13(18)24(21,22)9-5-19(6-9)12(20)8-2-3-10-11(4-8)17-23-16-10/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWIPKZLFOVVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

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